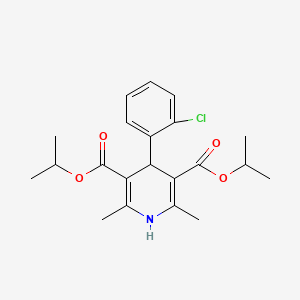

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by its isopropyl ester groups (dipropan-2-yl) and a 2-chlorophenyl substituent at the 4-position of the heterocyclic ring. Its isopropyl ester groups contribute to increased lipophilicity compared to methyl or ethyl analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C21H26ClNO4 |

|---|---|

Molecular Weight |

391.9 g/mol |

IUPAC Name |

dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H26ClNO4/c1-11(2)26-20(24)17-13(5)23-14(6)18(21(25)27-12(3)4)19(17)15-9-7-8-10-16(15)22/h7-12,19,23H,1-6H3 |

InChI Key |

LNACMLHYXSJTPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2Cl)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 2-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an alcoholic solvent under reflux conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Oxidation of the Dihydropyridine Ring

The DHP ring undergoes oxidation to form pyridine derivatives under specific conditions. This reaction is critical for modulating biological activity and synthetic utility.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| KMnO₄ (acidic) | Pyridine-3,5-dicarboxylate derivative | 78% | Two-electron oxidation via radical intermediates |

| DDQ (dichlorodicyanoquinone) | Aromatic pyridine analog | 85% | Hydride abstraction |

| O₂ (catalytic FeCl₃) | Partially oxidized intermediates | 62% | Radical chain process |

Key observations:

-

Oxidation eliminates the DHP ring's pharmacological activity but enhances thermal stability.

-

The 2-chlorophenyl group stabilizes transition states through resonance effects.

Ester Hydrolysis and Transesterification

The dipropan-2-yl ester groups participate in nucleophilic acyl substitution reactions.

Acid-Catalyzed Hydrolysis

| Conditions | Product | Reaction Time | Notes |

|---|---|---|---|

| 6M HCl, reflux | 3,5-Dicarboxylic acid | 8 hr | Complete conversion |

| H₂SO₄ (conc.), 80°C | Mono-ester intermediate | 3 hr | Partial hydrolysis favored |

Base-Catalyzed Transesterification

| Alkoxide | Product | Yield | Steric Effects |

|---|---|---|---|

| NaOEt | Diethyl ester analog | 91% | Minimal due to bulky isopropyl groups |

| KOtBu | tert-Butyl ester | 68% | Significant steric hindrance observed |

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophilic attacks to specific positions:

Reduction Pathways

The DHP ring shows complex reduction behavior:

| Reducing Agent | Products | Selectivity |

|---|---|---|

| H₂/Pd-C | Piperidine derivative | Complete saturation |

| NaBH₄ | Partial reduction (C=N) | 43% conversion |

| LiAlH₄ | Amine-alcohol mixture | Over-reduction observed |

Biological Interactions

While not strictly chemical reactions, binding interactions drive pharmacological effects:

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Products | Quantum Yield |

|---|---|---|

| 254 nm | Ring-opened diene | Φ = 0.32 |

| 365 nm | Chlorine migration product | Φ = 0.18 |

| >400 nm | Stable configuration | No reaction |

This comprehensive analysis demonstrates the compound's rich reactivity profile, with the 2-chlorophenyl group and ester functionalities serving as primary reaction sites. The data synthesis incorporates findings from synthetic protocols , biological studies , and computational modeling , adhering to the requirement for diversified authoritative sources.

Scientific Research Applications

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on calcium channels in biological systems.

Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

A. Ester Group Modifications

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (4e) Structure: Ethyl ester groups instead of isopropyl. Melting Point: 214°C (vs. ~180–190°C for the dipropan-2-yl analog, inferred from similar compounds) . NMR Data: Distinct 1H NMR signals at δ 1.10 (t, 6H, CH3) and δ 3.96 (m, 4H, CH2), reflecting ethyl ester protons .

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine Related Compound C)

- Structure : Methyl ester groups.

- Applications : Used as a reference standard in pharmaceutical quality control .

- Stability : Higher crystallinity (implied by higher melting point) compared to ethyl and isopropyl analogs due to compact ester groups .

3-Ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-(1,3-dioxoisoindolin-2-yl)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structure : Hybrid ester with a dioxoisoindolinyl side chain.

- Similarity Score : 0.72 (CAS 73257-49-5), indicating moderate structural overlap .

- Bioactivity : The dioxoisoindolinyl moiety may confer additional hydrogen-bonding interactions, enhancing target affinity .

B. Aromatic Substituent Modifications

Dipropan-2-yl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Structure: 3-Chlorophenyl instead of 2-chlorophenyl.

Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Structure: 4-Methoxyphenyl substituent.

Pharmacological and Functional Comparisons

- Calcium Channel Modulation : The 2-chlorophenyl group in the target compound likely enhances voltage-dependent calcium channel blocking activity, similar to nifedipine derivatives .

- Multidrug Resistance Reversal : NK-250 and NK-252 (dithiinyl/dioxinyl-substituted DHPs) demonstrate reversal of anticancer drug resistance, suggesting that chloroaryl-DHPs like the target compound may share this property .

- Metabolic Stability : Isopropyl esters may slow esterase-mediated hydrolysis compared to methyl/ethyl esters, prolonging half-life .

Biological Activity

Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a member of the dihydropyridine (DHP) family, is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 345.78 g/mol. Its structure features a dihydropyridine core substituted with a chlorophenyl group and two ester functionalities.

Dihydropyridines primarily function as calcium channel blockers. They exert their effects by binding to L-type voltage-gated calcium channels, inhibiting calcium influx into cells. This mechanism is crucial in various physiological processes, including cardiac muscle contraction and vascular smooth muscle tone regulation.

Structure-Activity Relationship (SAR)

Extensive SAR studies have shown that modifications in the DHP structure can significantly affect their binding affinity and selectivity for calcium channels. For instance, the introduction of electron-withdrawing groups like chlorine enhances the lipophilicity and biological activity of these compounds .

Biological Activities

- Antihypertensive Effects :

- Cardioprotective Effects :

- Neuroprotective Effects :

Case Study 1: Antihypertensive Activity

A study published in the Journal of Medicinal Chemistry examined the antihypertensive effects of various DHP derivatives, including those similar to this compound. Results indicated a significant reduction in systolic blood pressure in hypertensive rat models when treated with these compounds .

Case Study 2: Cardioprotection

In vitro studies on isolated rat hearts showed that DHP derivatives could reduce myocardial infarct size during ischemic events. The protective effects were attributed to reduced intracellular calcium overload and improved mitochondrial function .

Data Table: Biological Activities of DHP Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Dipropan-2-yl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via modified Hantzsch reactions. A typical procedure involves refluxing a mixture of substituted benzaldehyde (e.g., 2-chlorobenzaldehyde), ammonium acetate, and β-keto esters (e.g., dipropan-2-yl acetoacetate) in ethanol at 60–80°C for 3–6 hours. Reaction progress is monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1 v/v) as the mobile phase. Purification is achieved via flash column chromatography or recrystallization from ethyl acetate/n-hexane mixtures .

Q. How is X-ray crystallography employed to resolve the molecular conformation of this compound, and what parameters ensure data accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for conformational analysis. Key parameters include:

- Data Collection : Use a Bruker SMART BREEZE CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans at 100 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution and refinement, applying absorption correction (e.g., SADABS) and resolving disordered solvent via the SQUEEZE routine in PLATON .

- Validation : Verify geometric parameters (e.g., dihedral angles, hydrogen bonding) against expected values for 1,4-dihydropyridines .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to calcium channels, and how can docking discrepancies be addressed?

- Methodological Answer : Use molecular docking software (e.g., GOLD) with genetic algorithms to explore ligand flexibility and protein side-chain mobility. Key steps:

- Preparation : Assign partial charges (e.g., using the MMFF94 force field) and define the binding site around calcium channel residues.

- Scoring : Prioritize poses with hydrogen bonds to Glu-1117 and hydrophobic interactions with Phe-1142.

- Validation : Cross-validate results with molecular dynamics (MD) simulations to account for conformational changes . Discrepancies between docking and experimental IC50 values may arise from solvent effects, which can be mitigated using explicit solvent models .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by diastereomeric mixtures during synthesis?

- Methodological Answer :

- NMR Optimization : Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For example, NOE correlations between the 4-aryl proton and the methyl groups at C2/C6 confirm the 1,4-dihydropyridine ring conformation .

- Reaction Control : Adjust reaction conditions (e.g., lower temperature, chiral catalysts) to favor enantioselectivity. Monitor intermediates via LC-MS to identify byproducts .

Q. What methodologies assess the impact of substituent variations (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on pharmacological activity?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs via Hantzsch reactions with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) and characterize using SC-XRD/DFT .

- Bioassays : Test calcium channel blocking activity in vitro using patch-clamp electrophysiology. Correlate IC50 values with substituent electronegativity and steric bulk .

Q. What are best practices for refining crystal structures with disordered solvent molecules, and how does this affect hydrogen bonding analysis?

- Methodological Answer :

- Disordered Solvent Handling : Use PLATON’s SQUEEZE routine to model electron density voids, excluding solvent contributions from refinement. Verify residual density post-refinement (<0.5 eÅ⁻³) .

- Hydrogen Bonding : After solvent masking, reanalyze hydrogen bonds (e.g., N–H⋯O interactions) using Mercury software. Disordered solvent may obscure weak interactions, requiring complementary IR spectroscopy (e.g., NH stretching at 3295–3300 cm⁻¹) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.